5-Methyl-2-pyrimidinol hydrochloride
Description
5-Methyl-2-pyrimidinol hydrochloride (CAS 17758-06-4) is a pyrimidine derivative with the empirical formula C₅H₇ClN₂O and a molecular weight of 146.57 g/mol . Structurally, it features a pyrimidine ring substituted with a hydroxyl group at position 2 and a methyl group at position 5, forming a hydrochloride salt. This compound is notable for its high purity (≥95%) in commercial preparations, as highlighted in chemical catalogs .
Properties
IUPAC Name |
5-methyl-1H-pyrimidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.ClH/c1-4-2-6-5(8)7-3-4;/h2-3H,1H3,(H,6,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYDCQOCPSBFRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Positional Isomers: 4-Methylpyrimidinol Hydrochloride
4-Methylpyrimidinol hydrochloride (CAS 5348-51-6) is a positional isomer of 5-methyl-2-pyrimidinol hydrochloride. Key differences include:
Methyl-Substituted Pyrimidinones
Several methyl-substituted pyrimidinones exhibit structural parallels (Table 1):
Key Observations :
Dihydrochloride Derivatives
4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride (C₆H₁₀N₄·2HCl) differs significantly:
Complex Pyrimidine Derivatives
A proprietary compound, 5-[(2-methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine chloride hydrochloride (CAS unspecified), features:
- Hybrid Structure : Combines pyrimidine and pyridine moieties with a propyl chain.
- Applications : Used in veterinary products (e.g., Amprolmix-UK, Pancoxin) for antiparasitic activity, demonstrating how structural complexity broadens functional utility .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Methyl-2-pyrimidinol hydrochloride in a laboratory setting?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions using pyrimidine derivatives as precursors. For example, intermediates like 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine (CAS 6096-45-3) can undergo halogen displacement or methylation steps. Reaction optimization should include controlling temperature (e.g., 0–60°C) and using catalysts such as palladium complexes for cross-coupling. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .
Q. What analytical techniques are most appropriate for characterizing the purity and structure of this compound?
- Methodological Answer :
- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and titration for chloride content (e.g., using silver nitrate) .
- Structural Confirmation : Nuclear magnetic resonance (NMR) for proton and carbon environments, infrared spectroscopy (IR) for functional groups, and mass spectrometry (MS) for molecular weight validation. X-ray crystallography can resolve ambiguities in stereochemistry or salt formation .
Q. What safety precautions should be implemented when handling this compound in research laboratories?
- Methodological Answer :
- Engineering Controls : Use fume hoods for powder handling and closed systems to minimize aerosol formation.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles; use NIOSH-approved respirators if airborne exposure is possible.
- Waste Management : Segregate chemical waste and consult professional disposal services for halogenated pyrimidine derivatives to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers address discrepancies between theoretical and observed spectral data (e.g., NMR, IR) for this compound derivatives?
- Methodological Answer :
- Spectral Validation : Compare experimental NMR/IR data with computational predictions (e.g., density functional theory, DFT) to identify unexpected tautomers or salt conformers.
- Crystallographic Analysis : Perform single-crystal X-ray diffraction to confirm molecular geometry and hydrogen bonding patterns, as demonstrated for structurally related hydrochlorides .
Q. What experimental strategies are effective in optimizing reaction yields for this compound derivatives under varying catalytic conditions?
- Methodological Answer :
- Catalyst Screening : Test palladium, copper, or enzyme-based catalysts for coupling steps. Monitor reaction progress via thin-layer chromatography (TLC).
- Solvent Optimization : Evaluate polar aprotic solvents (e.g., DMF, DMSO) versus non-polar alternatives to balance reactivity and solubility.
- Temperature Gradients : Use microwave-assisted synthesis to explore kinetic vs. thermodynamic product formation .
Q. How should stability studies be designed to evaluate the degradation pathways of this compound under different storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC and identify byproducts using LC-MS.
- Long-Term Storage : Store in airtight containers under inert gas (e.g., argon) at -20°C to mitigate hydrolysis or oxidation, as recommended for similar hygroscopic hydrochlorides .
Q. What methodologies are recommended for investigating the metabolic fate of this compound in biological systems?
- Methodological Answer :
- In Vitro Studies : Use liver microsomes or hepatocytes to identify phase I/II metabolites. Track isotopic labeling (e.g., ¹⁴C or ²H) for quantitative recovery.
- In Vivo Models : Administer radiolabeled compound to rodents and analyze plasma, urine, and feces via LC-MS/MS.
- Computational Tools : Apply ADMET predictors to assess bioavailability and potential toxicity of metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
